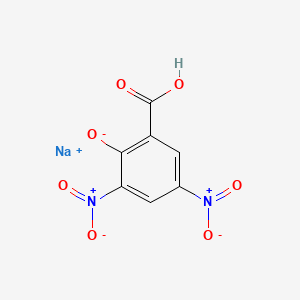
Benzoic acid, 2-hydroxy-3,5-dinitro-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-hydroxy-3,5-dinitro-, monosodium salt, also known as 3,5-dinitrosalicylic acid sodium salt, is an organic compound with the molecular formula C₇H₄N₂O₇Na. This compound is a derivative of benzoic acid and is characterized by the presence of two nitro groups and a hydroxyl group on the benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-hydroxy-3,5-dinitro-, monosodium salt typically involves the nitration of salicylic acid. The process begins with the nitration of salicylic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions of the benzene ring. The resulting product, 3,5-dinitrosalicylic acid, is then neutralized with sodium hydroxide to form the monosodium salt.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated control systems ensures consistent product quality and efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-hydroxy-3,5-dinitro-, monosodium salt is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of reducing sugars.
Biology: The compound is employed in biochemical assays to study enzyme activities and metabolic pathways.
Industry: The compound is used in the synthesis of various organic compounds and as an intermediate in the production of dyes and pharmaceuticals.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-hydroxy-3,5-dinitro-, monosodium salt involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the nitro groups in the compound can participate in redox reactions, leading to the generation of reactive oxygen species that can affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
Benzoic acid, 2-hydroxy-3,5-dinitro-, monosodium salt can be compared with other similar compounds such as:
3,5-Dinitrobenzoic acid: Similar in structure but lacks the hydroxyl group, resulting in different chemical reactivity and applications.
2-Hydroxy-5-nitrobenzoic acid: Contains only one nitro group, leading to different chemical properties and uses.
Salicylic acid: The parent compound, which lacks the nitro groups, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of hydroxyl and nitro groups, which confer distinct chemical properties and make it suitable for a wide range of applications in scientific research.
Eigenschaften
CAS-Nummer |
46506-88-1 |
|---|---|
Molekularformel |
C7H4N2NaO7 |
Molekulargewicht |
251.11 g/mol |
IUPAC-Name |
sodium;2-carboxy-4,6-dinitrophenolate |
InChI |
InChI=1S/C7H4N2O7.Na/c10-6-4(7(11)12)1-3(8(13)14)2-5(6)9(15)16;/h1-2,10H,(H,11,12); |
InChI-Schlüssel |
WTMHPTWILGYQQA-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(=O)O)[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+] |
Kanonische SMILES |
C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])[N+](=O)[O-].[Na] |
Synonyme |
3,5-dinitrosalicylic acid 3,5-dinitrosalicylic acid, dilithium salt 3,5-dinitrosalicylic acid, dipotassium salt 3,5-dinitrosalicylic acid, monocesium salt 3,5-dinitrosalicylic acid, monolithium salt 3,5-dinitrosalicylic acid, monopotassium salt 3,5-dinitrosalicylic acid, monorubidium salt 3,5-dinitrosalicylic acid, monosodium salt |
Herkunft des Produkts |
United States |
Q1: What is the effect of Sodium 3,5-dinitrosalicylate on body temperature compared to dinitrophenols and why?
A1: Unlike dinitrophenols, which are known to increase body temperature, Sodium 3,5-dinitrosalicylate has been shown to cause a significant decrease in body temperature in animal models. [] This suggests that the presence of a carboxyl group (-COOH) in Sodium 3,5-dinitrosalicylate, absent in dinitrophenols, significantly alters its interaction with metabolic processes. Further research is needed to elucidate the exact mechanism behind this contrasting effect. []
Q2: How effective is Sodium 3,5-dinitrosalicylate as a photosensitizer for the degradation of the herbicide quinclorac?
A2: Based on research, Sodium 3,5-dinitrosalicylate, while a potential photosensitizer, is not as effective as other tested options for quinclorac degradation. A study demonstrated that Sodium 3,5-dinitrosalicylate (referred as PS-1 in the study) only achieved a 19.6% degradation rate of quinclorac in sand compared to a polycyclic quinone (PS-3) that reached 64.1%. [] This difference highlights the influence of a photosensitizer's structure on its effectiveness in promoting photodegradation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















